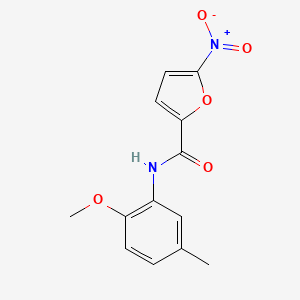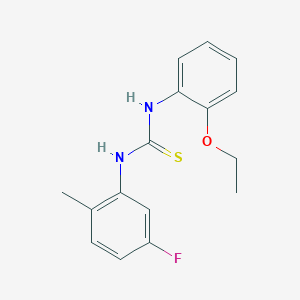
5-chloro-2-(3,4-dichlorophenyl)-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-(3,4-dichlorophenyl)-1,3-benzoxazole, commonly known as DCB, is a heterocyclic compound that has gained significant attention in the scientific community for its potential applications in various fields. DCB is a member of the benzoxazole family, which is known for its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用機序
The exact mechanism of action of DCB is not fully understood. However, it has been suggested that DCB exerts its anti-inflammatory and anti-tumor activities by inhibiting the production of pro-inflammatory cytokines and the activation of nuclear factor-kappa B (NF-κB) signaling pathway. DCB has also been reported to induce apoptosis in cancer cells by activating caspase-3 and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
DCB has been shown to possess potent anti-inflammatory and anti-tumor activities. It has been reported to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). DCB has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Moreover, DCB has been reported to possess antiviral activity against herpes simplex virus type 1 and type 2.
実験室実験の利点と制限
DCB has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. Moreover, DCB has been extensively studied for its biological activities, which makes it an attractive candidate for further investigation. However, DCB has some limitations as well. It is relatively insoluble in water, which limits its use in aqueous systems. Moreover, DCB has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of DCB. One potential area of research is the development of DCB-based fluorescent probes for the detection of metal ions in biological systems. Another area of research is the investigation of the mechanism of action of DCB, which may provide insights into its biological activities. Moreover, the development of DCB analogs with improved solubility and reduced cytotoxicity may lead to the discovery of novel therapeutic agents.
合成法
The synthesis of DCB involves the reaction of 3,4-dichloroaniline and salicylic acid in the presence of phosphorus oxychloride. The reaction proceeds through the formation of an acyl chloride intermediate, which then reacts with 3,4-dichloroaniline to form DCB. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
DCB has been extensively studied for its biological activities. It has been shown to exhibit potent anti-inflammatory and anti-tumor activities in vitro and in vivo. DCB has also been reported to possess antiviral activity against herpes simplex virus type 1 and type 2. Moreover, DCB has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
5-chloro-2-(3,4-dichlorophenyl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3NO/c14-8-2-4-12-11(6-8)17-13(18-12)7-1-3-9(15)10(16)5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTACMXQUTUMUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(3,4-dichlorophenyl)-1,3-benzoxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5885078.png)
![1-(4-fluorophenyl)-4-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B5885081.png)

![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5885094.png)



![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5885129.png)
![1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5885135.png)
![1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5885140.png)
![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5885143.png)


